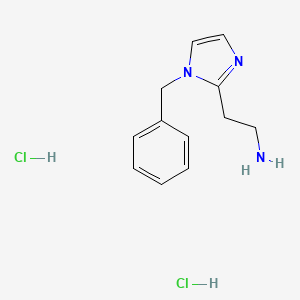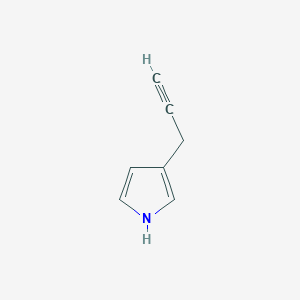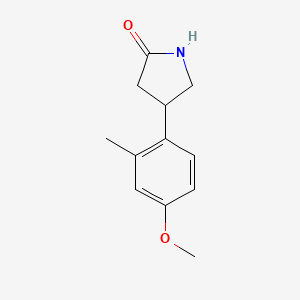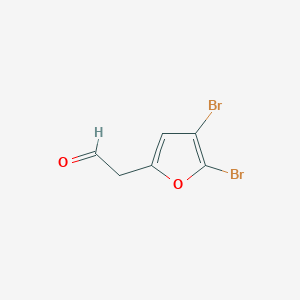
2-(4,5-Dibromofuran-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(4,5-Dibromofuran-2-yl)acetaldehyde typically involves the bromination of furan derivatives. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
2-(4,5-Dibromofuran-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)acetaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is employed in studies investigating the biological activity of furan derivatives, including their potential as antimicrobial agents.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)acetaldehyde is primarily related to its ability to interact with biological macromolecules. The bromine atoms and the aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of essential biological processes . This interaction can disrupt the function of enzymes and other proteins, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
2-(4,5-Dibromofuran-2-yl)acetaldehyde can be compared with other furan derivatives, such as:
Properties
Molecular Formula |
C6H4Br2O2 |
|---|---|
Molecular Weight |
267.90 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H4Br2O2/c7-5-3-4(1-2-9)10-6(5)8/h2-3H,1H2 |
InChI Key |
SBCKZIKFGIEDBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


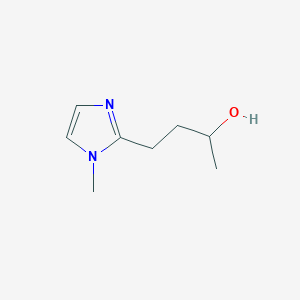

![rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13592189.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid](/img/structure/B13592191.png)
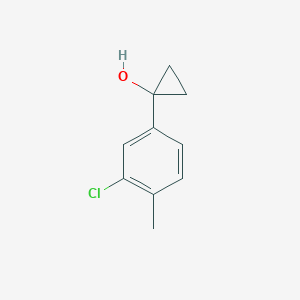
![7,7-Difluoro-3-oxospiro[3.5]nonane-1-carboxylicacid](/img/structure/B13592195.png)
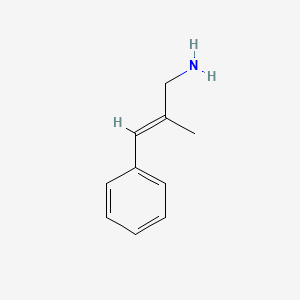
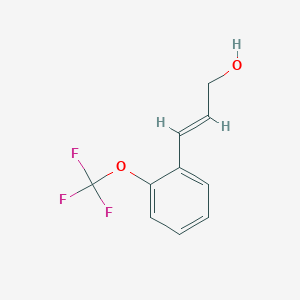

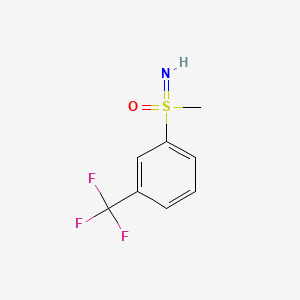
![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)
